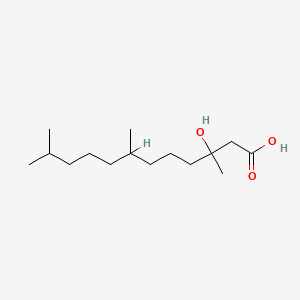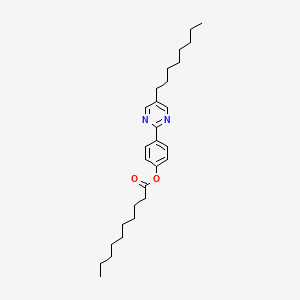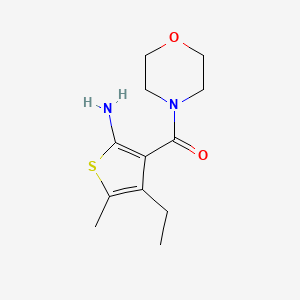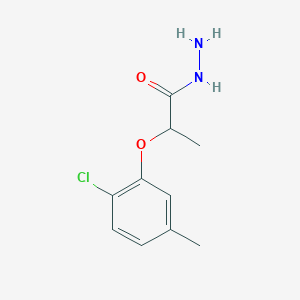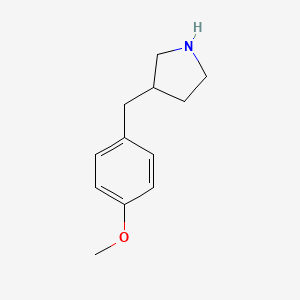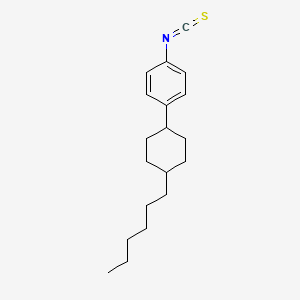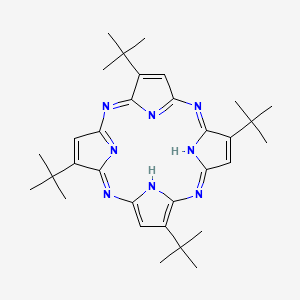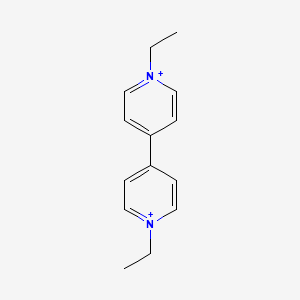
2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenyl group, and a hydrazonoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride typically involves the reaction of 2-nitroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine and hydrazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazonoyl chloride moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazonoyl chloride group.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazonoyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-morpholin-4-yl-N-(2-nitrophenyl)acetamide
- 2-morpholin-4-yl-N-(2-nitrophenyl)ethanone
- 2-morpholin-4-yl-N-(2-nitrophenyl)hydrazine
Uniqueness
Compared to similar compounds, 2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride is unique due to its hydrazonoyl chloride moiety, which imparts distinct reactivity and potential applications. This structural feature allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
5588-52-3 |
|---|---|
Molecular Formula |
C12H13ClN4O4 |
Molecular Weight |
312.71 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride |
InChI |
InChI=1S/C12H13ClN4O4/c13-11(12(18)16-5-7-21-8-6-16)15-14-9-3-1-2-4-10(9)17(19)20/h1-4,14H,5-8H2 |
InChI Key |
NMAAPZJKHAQJDF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])Cl |
Canonical SMILES |
C1COCCN1C(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




